molecular formula C7H8N2O2 B13119265 N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13119265
M. Wt: 152.15 g/mol
InChI Key: FFOHRGMGXMTVIO-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is an organic compound belonging to the pyridine class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with methylamine under specific conditions. One common method includes the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced dihydropyridine compounds, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6(10)5-3-2-4-9-7(5)11/h2-4H,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOHRGMGXMTVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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